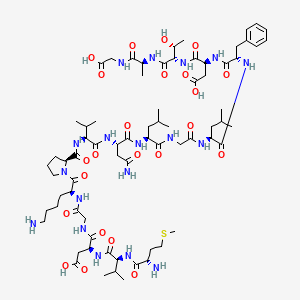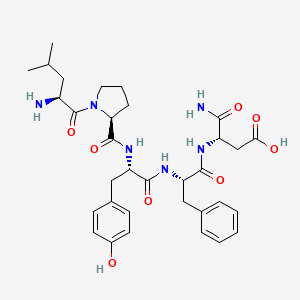
149146-12-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the Chemical Abstracts Service number 149146-12-3 is known as Secretoneurin (mouse, rat) trifluoroacetate salt. Secretoneurin is a 33-amino acid polypeptide generated by the proteolytic processing of secretogranin II. This compound is notable for its ability to induce dopamine release in the rat striatum in vivo and in vitro, and it exerts a strong chemotactic effect on monocytes and eosinophils .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Secretoneurin involves the proteolytic processing of secretogranin II. This process typically involves the use of specific enzymes that cleave the precursor protein to produce the active polypeptide. The exact conditions and enzymes used can vary, but the process generally requires precise control of pH, temperature, and enzyme concentration to ensure the correct cleavage and folding of the polypeptide .
Industrial Production Methods
Industrial production of Secretoneurin may involve recombinant DNA technology, where the gene encoding secretogranin II is inserted into a suitable expression system, such as bacteria or yeast. The expressed protein is then purified and processed to produce Secretoneurin. This method allows for large-scale production of the compound with high purity and consistency .
化学反応の分析
Types of Reactions
Secretoneurin can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues in the polypeptide.
Reduction: The reverse of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, which can break disulfide bonds and alter the structure of the polypeptide.
Substitution: This reaction involves the replacement of one functional group in the polypeptide with another, which can modify the biological activity of the compound
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other oxidizing agents can be used to induce oxidation reactions.
Reducing Agents: Dithiothreitol and beta-mercaptoethanol are commonly used reducing agents.
Substitution Reagents: Various chemical reagents can be used to introduce new functional groups into the polypeptide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds. Substitution reactions can produce modified polypeptides with altered biological activity .
科学的研究の応用
Secretoneurin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in neurotransmitter release and chemotaxis.
Medicine: Explored for its potential therapeutic applications in neurological disorders and immune modulation.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide research
作用機序
Secretoneurin exerts its effects by binding to specific receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways that result in the release of neurotransmitters, such as dopamine, and the chemotactic migration of immune cells. The exact molecular targets and pathways involved can vary depending on the cell type and context .
類似化合物との比較
Similar Compounds
Secretoneurin (rat acetate): Another form of Secretoneurin with similar biological activity.
Secretogranin II: The precursor protein from which Secretoneurin is derived.
Other neuropeptides: Such as neuropeptide Y and substance P, which also play roles in neurotransmitter release and immune modulation
Uniqueness
Secretoneurin is unique in its strong chemotactic effect on monocytes and eosinophils, as well as its ability to induce dopamine release. These properties make it a valuable tool for studying neurotransmitter release and immune cell migration .
特性
CAS番号 |
149146-12-3 |
|---|---|
分子式 |
C₁₅₉H₂₅₂N₄₀O₅₈ |
分子量 |
3651.95 |
配列 |
One Letter Code: TNEIVEEQYTPQSLATLESVFQELGKLTGPSNQ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide](/img/structure/B612455.png)








